2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid
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Overview
Description
2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid is a complex organic compound with a unique structure that includes both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid typically involves multi-step organic reactions. One common method includes the protection of amino acids followed by coupling reactions. The phenylmethoxycarbonyl group is often introduced as a protecting group for the amine functionality. The synthesis may involve the following steps:
- Protection of the amine group with a phenylmethoxycarbonyl group.
- Coupling with a suitable carboxylic acid derivative.
- Deprotection and purification to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting or activating certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
- 2-[2-(Phenylmethoxycarbonylamino)propanoylamino]butanedioic acid
Uniqueness
2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid is unique due to its specific structure, which includes both amide and ester functionalities. This dual functionality allows for diverse reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDKBDALNFZTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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